molecular formula C11H8ClF3N2S B2771258 5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 851398-28-2

5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No. B2771258
M. Wt: 292.7
InChI Key: HEUNFONYAYWWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine” includes a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom, and a phenyl ring with a trifluoromethyl group attached . The exact 3D structure and stereochemistry would need to be determined by techniques such as X-ray crystallography.

Scientific Research Applications

Antimicrobial Agents

A significant body of research has been dedicated to the synthesis of derivatives of thiazol-2-amine for potential antimicrobial applications. Kapadia et al. (2007) have synthesized a series of 2-(substituted phenyl)-3-(5'-methyl thiazole)-4-thiazolidinones and 2-azetidinones by cyclocondensation of thioglycolic acid, thiolactic acid, and chloroacetyl chloride with different Schiff bases, which were prepared from 2-amino-5-methylthiazole with different substituted aromatic aldehydes. These compounds showed promising antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Kapadia et al., 2007).

Anticancer and Antitubercular Agents

Chandra Sekhar et al. (2019) designed and synthesized novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, starting from isocyanates and acid hydrazides, to evaluate their antitumor and antitubercular activities. Some of these compounds exhibited significant in vitro antitumor activities against breast cancer and normal human cell lines, as well as high inhibitory activities against the HEK293T cell line, surpassing the cisplatin control. Additionally, one derivative showed potent antitubercular activity against mycobacterium smegmatis MC155, highlighting the therapeutic potential of thiazol-2-amine derivatives in cancer and tuberculosis treatment (Chandra Sekhar et al., 2019).

Synthesis and Characterization

The synthesis and characterization of thiazol-2-amine derivatives have been extensively studied, with researchers exploring various synthetic routes and modifications to enhance their properties for potential applications. Dani et al. (2013) synthesized new compounds such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and analyzed their structures using spectral, X-ray, and DFT studies. These studies provide valuable insights into the molecular and electronic structures of thiazol-2-amine derivatives, which are crucial for understanding their reactivity and potential applications in medicinal chemistry (Dani et al., 2013).

properties

IUPAC Name

5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2S/c12-9-2-1-7(11(13,14)15)3-6(9)4-8-5-17-10(16)18-8/h1-3,5H,4H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUNFONYAYWWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC2=CN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

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